molecular formula C13H24N2O B030327 4-Methacrylamido-2,2,6,6-tetramethylpiperidine CAS No. 31582-46-4

4-Methacrylamido-2,2,6,6-tetramethylpiperidine

Cat. No. B030327
CAS RN: 31582-46-4
M. Wt: 224.34 g/mol
InChI Key: KDRNOBUWMVLVFH-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • 4-Methacrylamido-2,2,6,6-tetramethylpiperidine and its derivatives are synthesized through various chemical processes. For instance, some derivatives have been created through alkylation and subsequent reactions with acids like acrylic and methacrylic acids (Mitskyavichyus & Beresnyavichyus, 1997).
  • Polymers containing stable nitroxyl free radicals, including this compound, have been synthesized from precursor polymers by oxidation in methanolic hydrogen peroxide solutions (Kurosaki, Takahashi, & Okawara, 1972).

Molecular Structure Analysis

  • The molecular structure of 4-Methacrylamido-2,2,6,6-tetramethylpiperidine-related compounds often features stable radical components, which are key in their chemical behavior and applications. Techniques like infrared, ultraviolet, and ESR spectroscopy are utilized for structural elucidation (Kurosaki, Takahashi, & Okawara, 1972).

Chemical Reactions and Properties

  • The compound and its derivatives undergo various chemical reactions, forming polymers and copolymers with other monomers, demonstrating its versatility in polymer chemistry (Naveed et al., 2020).
  • It is also involved in solid-phase synthesis of peptides, showcasing its utility in more complex organic syntheses (Martin et al., 2001).

Physical Properties Analysis

  • The physical properties of this compound, especially when part of polymers, are influenced by its structure and the nature of copolymerization. Studies have shown variations in properties like molecular weight and polydispersity depending on synthesis conditions and copolymer components (Naveed et al., 2020).

Chemical Properties Analysis

  • 4-Methacrylamido-2,2,6,6-tetramethylpiperidine exhibits a range of chemical properties, particularly its reactivity in polymerization and ability to form stable radicals. These characteristics make it a valuable compound in material science and organic chemistry (Kurosaki, Takahashi, & Okawara, 1972).

Scientific Research Applications

  • It's used in the oxidation of polymeric terminal diols with iron(III) or copper(II) salts to obtain polymers containing carbonyl moieties (Yoshida, Takata, & Endo, 1992).

  • The compound is involved in controlled radical polymerization of styrene, leading to branched or hyperbranched structures (Li, He, Li, Cao, & Yang, 1999).

  • A variant, 4-trimethylammonio-2,2,6,6-tetramethylpiperidine-1-yloxyl, is useful for investigating ionic liquids with similar anions (Strehmel, Rexhausen, & Strauch, 2008).

  • 4-Amino-2,2,6,6-tetramethylpiperidine-N-oxyl (TEMP-NH2) serves as a spin label in polymer system investigations using EPR spectroscopy (Labský, Pilař, & Loevy, 1980).

  • Its self-assembly properties are utilized to control the morphology of amphiphilic poly(methacrylic acid)-block-poly(alkyl methacrylate-random) (Yoshida, 2014).

  • 4-(4-Aminophenylamino)-2,2,6,6-tetramethylpiperidine is used in chemical reactions for synthesizing derivatives of 2-pyrrolidinone and dihydropyrimidinedione (Mitskyavichyus & Beresnyavichyus, 1997).

  • Spin probes made from 4-trimethylammonio-2,2,6,6-tetramethylpiperidine-1-yloxyl are significant for studying ionic liquids (Strehmel, Rexhausen, & Strauch, 2012).

  • The synthesis of 3,4-diamino-2,2,6,6-tetramethylpiperidine-1-oxyl aids in studying the effects of oxidative stress on proteins (Sen', 1989).

  • Nanometer-sized polymer particles bearing TEMPO radicals are used for studying spin concentration in polyradical particles (Michinobu, Inui, & Nishide, 2003).

  • MOTMP and AOTMP exhibit magnetic properties for research in one-dimensional ferromagnetic and antiferromagnetic coupling between nitroxyl radicals (Kamachi et al., 1993).

Future Directions

The future directions of 4MA are not specified in the search results. Given its role as a chemical intermediate, its use would likely continue to evolve with advancements in chemical synthesis .

properties

IUPAC Name

2-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O/c1-9(2)11(16)14-10-7-12(3,4)15-13(5,6)8-10/h10,15H,1,7-8H2,2-6H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDRNOBUWMVLVFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)NC1CC(NC(C1)(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30592024
Record name 2-Methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30592024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methacrylamido-2,2,6,6-tetramethylpiperidine

CAS RN

31582-46-4
Record name 2-Methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-propenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31582-46-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30592024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2,2,6,6-Tetramethylpiperidin-4-yl)methacrylamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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